Pirmenol

Description

an antiarrhythmic with class Ia activity

See also: this compound Hydrochloride (active moiety of).

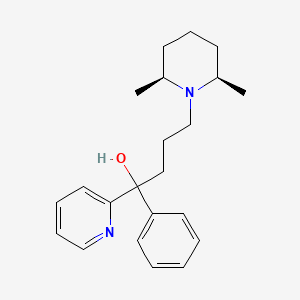

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDBKTWDCXQJA-QIDMFYOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043839 | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-19-7, 129885-18-3, 129885-19-4 | |

| Record name | Pirmenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Pirmenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirmenol is a Class Ia antiarrhythmic agent possessing both potassium and sodium channel blocking properties, in addition to acting as an M2 muscarinic receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed, step-by-step synthesis pathway, and an exploration of its mechanism of action. The synthesis section includes detailed experimental protocols for each key reaction, with a summary of reactants, conditions, and yields. The guide also presents the chemical and physical properties of this compound and its hydrochloride salt in a structured format. Finally, a signaling pathway diagram illustrates the mechanism of action of this compound at the cellular level.

Chemical Structure and Properties

This compound, with the IUPAC name (±)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2-pyridinemethanol, is a chiral molecule that is clinically used as a racemic mixture.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₂₂H₃₀N₂O | C₂₂H₃₁ClN₂O |

| Molecular Weight | 338.49 g/mol | 374.95 g/mol |

| CAS Number | 68252-19-7 | 61477-94-9 |

| Appearance | Yellowish liquid | White to yellow solid |

| Synonyms | CI-845, Pimenol, Pimavar | (±)-Pirmenol hydrochloride; CI-845 |

Note: Data compiled from various sources.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the protection of a ketone, followed by nucleophilic substitution and a final Grignard-type reaction. The key steps are outlined below.

Overall Synthesis Scheme

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane

-

Reaction: Protection of the ketone in γ-chlorobutyrophenone as an ethylene ketal.

-

Experimental Protocol:

-

A mixture of γ-chlorobutyrophenone (I), an equimolar amount of ethylene glycol (II), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed.

-

The water formed during the reaction is removed azeotropically.

-

After completion of the reaction (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield the ethylene ketal (III).

-

Step 2: Synthesis of γ-(cis-2,6-Dimethyl-1-piperidyl)butyrophenone

-

Reaction: Nucleophilic substitution of the chloride with cis-2,6-dimethylpiperidine followed by deprotection of the ketone.

-

Experimental Protocol:

-

The ethylene ketal of γ-chlorobutyrophenone (III) is condensed with cis-2,6-dimethylpiperidine (IV) in the presence of sodium metal with heating.

-

Following the condensation, the protective ethylene ketal group is removed by hydrolysis with concentrated hydrochloric acid.

-

The reaction mixture is then neutralized and extracted with an organic solvent.

-

The organic layer is dried and the solvent evaporated to yield γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V).

-

Step 3: Synthesis of this compound

-

Reaction: Grignard-type reaction of the butyrophenone derivative with 2-lithiopyridine.

-

Experimental Protocol:

-

2-Bromopyridine (VI) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C).

-

A solution of butyllithium in hexane is added dropwise to form 2-lithiopyridine.

-

A solution of γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V) in anhydrous THF is then added slowly to the 2-lithiopyridine solution.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound.

-

Step 4: Conversion to this compound Hydrochloride

-

Experimental Protocol:

-

A solution of 16.8 g of this compound hydrochloride in 375 mL of chloroform is washed with 60-, 25-, and 25-mL portions of 1M sodium carbonate.

-

The organic layer is dried with magnesium sulfate, and the solvent is evaporated in vacuo.

-

The residue is dried in vacuo overnight to give 12.8 g (84% yield) of this compound free base as a yellowish liquid.

-

The free base can then be converted back to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

-

Table 2: Summary of Synthesis Steps and Yields

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | γ-Chlorobutyrophenone | Ethylene glycol, p-toluenesulfonic acid | 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane | Not specified |

| 2 | 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane | cis-2,6-Dimethylpiperidine, Na; HCl | γ-(cis-2,6-Dimethyl-1-piperidyl)butyrophenone | Not specified |

| 3 | γ-(cis-2,6-Dimethyl-1-piperidyl)butyrophenone | 2-Bromopyridine, Butyllithium, THF | This compound | Not specified |

| 4 | This compound Hydrochloride | Na₂CO₃, Chloroform | This compound (free base) | 84 |

Note: Yields for steps 1-3 are not explicitly stated in the available literature.

Spectroscopic Data

While detailed spectra are not publicly available, a certificate of analysis for this compound hydrochloride confirms that the ¹H NMR and LCMS data are consistent with its known structure. Further analysis would require experimental acquisition of spectroscopic data.

Mechanism of Action

This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism. It is classified as a Class Ia antiarrhythmic agent, indicating that it blocks sodium channels, but it also exhibits significant potassium channel blocking activity. Furthermore, it acts as an antagonist at M2 muscarinic acetylcholine receptors.

The blockade of voltage-gated sodium channels slows the rapid influx of sodium during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization. By blocking the delayed rectifier potassium current (IKr), this compound prolongs the duration of the action potential and, consequently, the effective refractory period. This makes the cardiac tissue less excitable and helps to terminate and prevent re-entrant arrhythmias. The antagonism of M2 muscarinic receptors can counteract the bradycardic effects of vagal stimulation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The multi-step synthesis, while established, lacks publicly available detailed quantitative data for each step, representing a potential area for further process chemistry research. The multi-faceted mechanism of action, involving the blockade of both sodium and potassium channels as well as muscarinic receptors, underscores the complexity of its antiarrhythmic effects. This guide serves as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Pirmenol's Effects on Sinoatrial and Atrioventricular Nodes: An In-depth Technical Guide

Introduction

Pirmenol is a Class Ia antiarrhythmic agent with a chemical structure and electrophysiological properties similar to disopyramide.[1] It exerts its antiarrhythmic effects primarily by blocking sodium channels, and to a lesser extent, potassium channels.[2] This guide provides a comprehensive overview of the electrophysiological effects of this compound on the sinoatrial (SA) and atrioventricular (AV) nodes, detailing its mechanism of action, supported by quantitative data from preclinical and clinical studies, and outlining the experimental methodologies employed.

Effects on the Sinoatrial (SA) Node

The sinoatrial node, the heart's natural pacemaker, is a primary target for many antiarrhythmic drugs. This compound modulates SA node function through direct effects on its cellular electrophysiology.

Electrophysiological Effects

In isolated rabbit SA node preparations, this compound has been shown to cause bradycardia.[1] It suppresses the automaticity of the sinus node by depressing the slow diastolic depolarization without altering the maximum diastolic potential.[3] While this compound causes a delay in repolarization and lengthens the action potential duration (APD) in SA node cells, it results in minimal change to the maximum rate of depolarization (MRD) at lower concentrations.[1][3] However, at concentrations above 10 µM, a significant decrease in the maximum rate of rise (Vmax) and the action potential amplitude is observed.[4]

Clinical studies in humans have shown varied effects on the sinus cycle length. Some studies report a decrease in the sinus cycle length (an increase in heart rate) following intravenous this compound administration.[5][6][7] Conversely, other research indicates that oral this compound can significantly prolong the sinus node recovery time (SNRT) when compared to intravenous administration.[8] Another study found that this compound decreased the sinoatrial conduction time.[9]

Mechanism of Action

The primary mechanism by which this compound affects the SA node involves the modulation of key ion currents. Studies have demonstrated that this compound decreases both the slow inward current (Isi) and the time-dependent potassium outward current (IK).[4] The reduction in these currents leads to a depression of the spontaneous discharge of the SA node.[4] The drug also prolongs the recovery time constant of the slow inward current.[4]

Caption: Mechanism of this compound's action on the sinoatrial node.

Quantitative Data Summary: SA Node

| Parameter | Species/Model | Effect | Reference |

| Heart Rate | Isolated Rabbit SA Node | Bradycardia | [1] |

| Human (IV) | Decreased Sinus Cycle Length | [5][6][7] | |

| Sinus Node Automaticity | Rabbit SA Node | Suppressed | [3] |

| Slow Diastolic Depolarization | Rabbit SA Node | Depressed | [3][4] |

| Action Potential Duration | Rabbit SA Node | Lengthened | [1][4] |

| Sinus Node Recovery Time (SNRT) | Human (Oral vs. IV) | Prolonged with Oral | [8] |

| Human (IV) | Unchanged | [6] | |

| Sinoatrial Conduction Time (SACT) | Human | Decreased from 103 ± 35 to 78 ± 37 ms | [9] |

| Slow Inward Current (Isi) | Rabbit SA Node Cells | Decreased | [4] |

| Time-Dependent K+ Current (IK) | Rabbit SA Node Cells | Decreased | [4] |

Experimental Protocols

In Vitro Electrophysiological Studies in Rabbit SA Node:

-

Preparation: Isolated rabbit hearts were used, from which the sinoatrial node, atrium, and other cardiac tissues were dissected.[1][3]

-

Recording: Standard microelectrode techniques were employed to record intracellular action potentials from the SA node cells.[3] For ion current measurements, the suction-pipette whole-cell clamp method was applied to isolated ventricular myocytes, and a two-microelectrode voltage clamp technique was used in Purkinje fibers.[2][3]

-

Drug Administration: this compound was added to the superfusate at varying concentrations. The effects were observed and washout periods were included to confirm reversibility.[1]

Effects on the Atrioventricular (AV) Node

The atrioventricular node plays a crucial role in coordinating the contraction of the atria and ventricles. This compound's effects on the AV node are generally less pronounced than its effects on other cardiac tissues.

Electrophysiological Effects

Multiple studies have reported that this compound does not significantly lengthen the conduction time within the AV node (AH interval).[1][6][9] This lack of effect on AV conduction suggests that this compound does not block calcium channels.[1] However, there are some conflicting reports, with one study noting a shortening of the atrioventricular nodal block cycle length.[5]

Regarding the refractory period of the AV node, one study in normal subjects and patients with Wolff-Parkinson-White syndrome found that this compound decreased the AV nodal effective refractory period from 308 ± 51 ms to 272 ± 23 ms.[9] In contrast, another study in patients with ventricular tachycardia reported no change in the AV nodal effective refractory period or the Wenckebach cycle length.[6] The His-Purkinje conduction time (HV interval) is consistently prolonged by this compound.[5][6][7][8][9]

Caption: Workflow for a human electrophysiology study of this compound.

Quantitative Data Summary: AV Node

| Parameter | Species/Model | Effect | Reference |

| AV Nodal Conduction Time (AH Interval) | Human | Unchanged | [6][9] |

| AV Nodal Effective Refractory Period (AVNERP) | Human | Decreased from 308 ± 51 to 272 ± 23 ms | [9] |

| Human | Unchanged | [6] | |

| AV Nodal Functional Refractory Period | Human | Unchanged | [9] |

| Wenckebach Cycle Length | Human | Unchanged | [6][9] |

| Human | Shortened | [5] | |

| His-Purkinje Conduction Time (HV Interval) | Human | Increased | [5][6][7][8][9] |

Experimental Protocols

Clinical Electrophysiology Studies in Humans:

-

Patient Population: Studies were conducted in normal subjects and patients with documented arrhythmias such as ventricular tachycardia or Wolff-Parkinson-White syndrome.[5][8][9]

-

Procedure: Standard intracardiac electrophysiologic testing was performed. This involved the placement of electrode catheters in various locations within the heart to record electrical activity and to perform programmed electrical stimulation.

-

Drug Administration: this compound was administered intravenously, typically as a bolus followed by a continuous infusion, or orally.[5][8][9]

-

Measurements: Electrophysiological parameters including sinus cycle length, SA node recovery time, AV nodal conduction time (AH interval), His-Purkinje conduction time (HV interval), and refractory periods of the atria, AV node, and ventricles were measured before and after drug administration.[6][9]

Conclusion

This compound exerts distinct effects on the sinoatrial and atrioventricular nodes. Its primary action on the SA node is a suppression of automaticity through the inhibition of the slow inward and delayed rectifier potassium currents, leading to a decrease in the rate of diastolic depolarization and a prolongation of the action potential duration. The effects on heart rate in clinical settings can be variable. In contrast, this compound has minimal effect on AV nodal conduction time, suggesting a lack of significant calcium channel blockade. Its consistent prolongation of the HV interval indicates a more pronounced effect on the His-Purkinje system. A thorough understanding of these differential effects is critical for the effective and safe use of this compound in the management of cardiac arrhythmias.

References

- 1. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiologic evaluation of this compound for sustained ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The efficacy, electrophysiologic and electrocardiographic effects of intravenous this compound, a new class I antiarrhythmic agent, in patients with ventricular tachycardia: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiology and antiarrhythmic efficacy of intravenous this compound in patients with sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrocardiographic and electrophysiologic effects of this compound in ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute electrophysiologic effects of this compound in normal subjects and in patients with Wolff-Parkinson-White syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmenol's Molecular Landscape Beyond Sodium Channels: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular targets of the antiarrhythmic agent Pirmenol, with a specific focus on its interactions beyond the well-characterized sodium channel blockade. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a deeper understanding of this compound's complex pharmacological profile.

Executive Summary

This compound, a class Ia antiarrhythmic drug, is primarily known for its inhibition of fast sodium channels. However, a growing body of evidence reveals its significant engagement with other molecular targets, contributing to its overall electrophysiological effects. This guide elucidates this compound's interactions with potassium channels, calcium channels, and muscarinic acetylcholine receptors. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside the experimental protocols used to derive these findings. Through detailed diagrams and structured data, this document aims to facilitate further research and development in the field of antiarrhythmic therapies.

Potassium Channel Interactions

This compound exhibits significant activity as a potassium channel blocker, which contributes to its action potential prolonging effects.[1][2] This section details its interactions with various potassium channel subtypes.

Quantitative Data: Potassium Channel Inhibition

| Target Current | This compound Concentration | Effect | Species/Tissue | Reference |

| Delayed Rectifying Current (IK) | KD = 1 µmol/L | Strong depression | Rabbit Purkinje fibres | [1] |

| Transient Outward Current (Ito) | IC50 ≈ 18 µM | Concentration-dependent inhibition | Rabbit atrial myocytes | [3] |

| Acetylcholine-induced K+ Current (IK.ACh) | IC50 ≈ 1 µM | Suppression | Guinea-pig atrial myocytes | [3] |

| Adenosine-induced K+ Current | IC50 ≈ 8 µM | Suppression | Guinea-pig atrial myocytes | [3] |

| Time-dependent K+ Outward Current (IK) | Not specified | Decrease | Rabbit sinoatrial node cells | [4] |

Experimental Protocols

Two-Microelectrode Voltage Clamp in Rabbit Purkinje Fibres: To characterize the effect of this compound on the delayed rectifying current (IK), action potential studies were conducted using the standard microelectrode technique in isolated rabbit Purkinje fibres.[1] The delayed rectifying current was specifically studied using the two-microelectrode voltage clamp technique.[1]

Whole-Cell Patch Clamp in Atrial Myocytes: The electrophysiological effects of this compound on transient outward current (Ito) and agonist-induced K+ currents were investigated using the whole-cell clamp technique on single atrial myocytes from rabbit and guinea-pig hearts.[3] For studying Ito, experiments were performed under voltage clamp conditions where the current was measured in response to a range of this compound concentrations (1-1000 µM).[3] For agonist-induced currents, acetylcholine or adenosine was used to induce the specific K+ current, which was then measured in the presence of varying concentrations of this compound to determine the IC50.[3]

Signaling Pathway: Inhibition of IK.ACh

This compound's suppression of the acetylcholine-induced potassium current is a key mechanism. The following diagram illustrates the signaling pathway.

Caption: this compound blocks the M2 muscarinic receptor, preventing acetylcholine-mediated activation of the GIRK channel.

Calcium Channel Interactions

The effect of this compound on calcium channels is more nuanced, with some studies suggesting no effect while others indicate a mild inhibitory action.

Quantitative Data: Calcium Channel Inhibition

| Target Current | This compound Concentration | Effect | Species/Tissue | Reference |

| Voltage-dependent L-type Ca2+ Current | 30 µM | ~20% decrease | Guinea-pig atrial myocytes | [3] |

| Slow Inward Current (Isi) | Not specified | Decrease | Rabbit sinoatrial node cells | [4] |

An earlier study in isolated rabbit heart preparations suggested that this compound does not block calcium channels, based on the observation that it had no negative inotropic action and did not alter the relationship between contractile force and extracellular calcium concentration.[5]

Experimental Protocols

Whole-Cell Patch Clamp in Atrial Myocytes: The effect on the L-type Ca2+ current was assessed using the whole-cell patch clamp technique in single guinea-pig atrial myocytes.[3] The current was measured in the presence of a 30 µM concentration of this compound.[3]

Microelectrode Technique in Sinoatrial Node Cells: The decrease in the slow inward current (Isi) was observed in studies on rabbit sinoatrial node cells, likely using standard microelectrode and voltage clamp techniques to measure membrane currents.[4]

Muscarinic Receptor Interactions

This compound demonstrates a notable interaction with muscarinic acetylcholine receptors, which is linked to its effects on certain potassium currents.

Quantitative Data: Muscarinic Receptor Inhibition

| Target | This compound Concentration | Effect | Reference |

| Muscarinic Acetylcholine Receptor (mAchR) | IC50 = 0.1 µM | Inhibition of IK.ACh | [6] |

This finding indicates that this compound's inhibition of the acetylcholine-activated potassium current is mediated through a blockade of muscarinic receptors.[6]

Experimental Workflow: Investigating Muscarinic Receptor Blockade

The following diagram outlines a typical experimental workflow to determine the effect of a compound like this compound on muscarinic receptor-mediated ion channel activity.

Caption: Experimental workflow for determining the IC50 of this compound on agonist-induced potassium currents.

Adrenergic Receptor Interactions

Current literature does not provide direct evidence of this compound binding to or blocking adrenergic receptors. Studies have shown that this compound does not alter the effects of adrenergic agonists like isoproterenol and norepinephrine, suggesting a lack of direct interaction with these receptors.[5]

Conclusion

This compound's pharmacological profile extends beyond its primary role as a sodium channel blocker. Its significant interactions with multiple potassium channel subtypes, its modest effects on calcium channels, and its potent blockade of muscarinic acetylcholine receptors collectively contribute to its antiarrhythmic properties. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for further investigation into the nuanced mechanisms of this compound and for the development of future antiarrhythmic agents with improved target specificity and safety profiles. The conflicting reports on its calcium channel activity highlight an area that warrants further clarification through targeted studies.

References

- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological and cardiovascular effects of this compound, a new class 1 antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Pirmenol's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the class Ia antiarrhythmic agent, pirmenol, and muscarinic acetylcholine receptors. This compound is known to exhibit significant antimuscarinic and vagolytic properties, which contribute to its overall clinical profile and side effects. This document summarizes the quantitative data on its antagonist potency, details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.

Quantitative Analysis of Muscarinic Receptor Antagonism

This compound's interaction with muscarinic receptors has been primarily characterized through functional assays determining its antagonist potency (pA2 values) in various tissue preparations. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

The available data indicates that this compound is a potent muscarinic antagonist with some degree of selectivity for M2 over M3 receptors, although it is generally considered non-selective. Its potency is comparable to or slightly less than that of disopyramide, another class Ia antiarrhythmic with notable anticholinergic effects. The following table summarizes the reported pA2 values for this compound at muscarinic receptors in different tissues.

| Tissue Preparation | Agonist Used | Probable Receptor Subtype(s) | This compound pA2 Value | Reference |

| Guinea Pig Atria | Carbachol | M2 | 7.70 | |

| Guinea Pig Ileum | Carbachol | M3 | 7.27 | |

| Guinea Pig Tracheal Smooth Muscle | Carbachol | M3 | 7.30 |

Experimental Protocols

The characterization of this compound's antimuscarinic properties relies on classical pharmacological techniques, primarily isolated tissue bath experiments and Schild plot analysis.

Isolated Tissue Bath Experiments

This method assesses the functional consequence of receptor activation or blockade by measuring the contractile or relaxant response of isolated tissues.

-

Tissue Preparation: Tissues rich in specific muscarinic receptor subtypes are harvested from laboratory animals (e.g., guinea pigs). For M2 receptor studies, the right atria are commonly used, while for M3 receptors, the ileum or tracheal smooth muscle is employed. The tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Measurement of Response: The tissue is connected to an isometric force transducer to record changes in muscle tension. The baseline tension is adjusted, and the tissue is allowed to equilibrate.

-

Cumulative Concentration-Response Curve: A muscarinic agonist, such as carbachol, is added to the organ bath in a cumulative manner, and the resulting contractile response is recorded at each concentration until a maximal response is achieved.

-

Antagonist Incubation: The tissue is washed to remove the agonist. This compound is then added to the bath at a fixed concentration and allowed to incubate for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Shift in Concentration-Response: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound. The antagonist will cause a rightward shift in the curve, indicating that a higher concentration of the agonist is required to produce the same level of response.

Schild Plot Analysis

To quantify the antagonist potency, a Schild plot analysis is performed.

-

Multiple Antagonist Concentrations: The experimental protocol described above is repeated with several different concentrations of this compound.

-

Dose Ratio Calculation: For each concentration of the antagonist, the dose ratio is calculated. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Schild Plot Construction: The logarithm of (dose ratio - 1) is plotted against the negative logarithm of the molar concentration of the antagonist.

-

pA2 Determination: For a competitive antagonist, the data should yield a linear plot with a slope not significantly different from 1.0. The pA2 value is determined by the intercept of the regression line with the x-axis.

Workflow for determining this compound's pA2 value.

Signaling Pathways

This compound acts as a competitive antagonist at muscarinic receptors, blocking the downstream signaling cascades typically initiated by acetylcholine or other muscarinic agonists. The primary pathways affected are those coupled to Gi/o (for M2 receptors) and Gq/11 (for M3 receptors).

M2 Muscarinic Receptor Signaling Pathway (Cardiac)

In the heart, M2 receptors are coupled to Gi proteins. Their activation slows the heart rate and reduces the force of contraction. This compound blocks these effects.

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Pirmenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of Pirmenol, a novel antiarrhythmic agent. The following sections detail the key studies performed to assess its potential to induce genetic damage, including the methodologies employed and the quantitative outcomes. This information is critical for a thorough risk assessment in the context of drug development and regulatory evaluation.

Executive Summary

A battery of in vitro and in vivo studies was conducted to evaluate the genotoxic and mutagenic potential of this compound. These assessments are fundamental to ensuring the safety of new pharmaceutical compounds. The studies included the bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosome aberration assay, and an in vivo mouse micronucleus assay. The results indicate that this compound is not mutagenic in bacterial systems. However, it did induce structural chromosome aberrations in mammalian cells in vitro, though only at high concentrations significantly exceeding therapeutic plasma levels. Importantly, this in vitro clastogenic effect was not observed in the in vivo mouse micronucleus study, suggesting a low risk of genotoxicity in a whole-animal system.

Data Presentation

The quantitative data from the genotoxicity and mutagenicity studies of this compound are summarized in the tables below for clear comparison and analysis.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

| Test Organism | Strain | This compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Result |

| Escherichia coli | WP2s | Up to 10,000 | Absent (-) & Present (+) | Non-mutagenic[1] |

| Salmonella typhimurium | TA98 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |

| Salmonella typhimurium | TA100 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |

| Salmonella typhimurium | TA1535 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |

| Salmonella typhimurium | TA1537 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |

| Salmonella typhimurium | TA1538 | Up to 5,000 | Absent (-) & Present (+) | Non-mutagenic[1] |

Table 2: In Vitro Mammalian Cell Chromosome Aberration Assay Results for this compound

| Cell Line | This compound Concentration (µg/mL) | Metabolic Activation (S9) | Peak Percentage of Cells with Aberrations | Minimum Clastogenic Concentration (µg/mL) |

| Chinese Hamster Lung (V79) | 500 - 2500 | Absent (-) | 6%[1] | 1500[1] |

| Chinese Hamster Lung (V79) | 500 - 3000 | Present (+) | 34%[1] | 1500[1] |

Note: The observed clastogenicity was primarily confined to chromosome gaps and breaks. The percentage of cells with aberrations in the S9- experiment was within the historical control range (0-6%) for the laboratory that conducted the study.[1]

Table 3: In Vivo Mouse Micronucleus Assay Results for this compound

| Animal Model | This compound Dose (mg/kg, single oral) | Sampling Time Points (hours post-dosing) | Result |

| Male CD-1 Mice | 5 | 24, 48, 72 | No statistically significant increase in micronucleated polychromatic erythrocytes[1] |

| Male CD-1 Mice | 55 | 24, 48, 72 | No statistically significant increase in micronucleated polychromatic erythrocytes[1] |

| Male CD-1 Mice | 115 (80% of LD50) | 24, 48, 72 | No statistically significant increase in micronucleated polychromatic erythrocytes[1] |

Experimental Protocols

Detailed methodologies for the key genotoxicity and mutagenicity studies of this compound are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

-

Test Systems: Escherichia coli strain WP2s and Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 were utilized.[1] These strains are designed to detect different types of point mutations.

-

Metabolic Activation: The assays were conducted both in the absence (S9-) and presence (S9+) of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[1]

-

Treatment Procedure: this compound was tested at concentrations up to 10,000 µ g/plate for E. coli and up to 5,000 µ g/plate for S. typhimurium.[1] The test compound, bacterial culture, and S9 mix (if applicable) were combined in molten top agar and poured onto minimal glucose agar plates.

-

Data Analysis: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Chromosome Aberration Assay

-

Test System: Chinese Hamster Lung (V79) cell cultures were used for this assay.[1]

-

Metabolic Activation: The study was performed with and without the addition of a rat liver S9 fraction for metabolic activation.[1]

-

Treatment Procedure: V79 cells were exposed to this compound at concentrations ranging from 500 to 2500 µg/mL in the absence of S9 and 500 to 3000 µg/mL in the presence of S9.[1]

-

Data Analysis: After treatment, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations such as gaps, breaks, and exchanges. The percentage of cells with one or more aberrations was calculated.

In Vivo Mouse Micronucleus Assay

-

Test System: Male CD-1 mice were used for the in vivo assessment.[1]

-

Treatment Procedure: this compound was administered as a single oral dose at levels of 5, 55, and 115 mg/kg. The highest dose represented 80% of the LD50.[1]

-

Data Analysis: Bone marrow was collected at 24, 48, and 72 hours after dosing.[1] Polychromatic erythrocytes were scored for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division. A statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates in vivo clastogenic or aneugenic activity.

Visualizations

The following diagrams illustrate the experimental workflows for the genotoxicity and mutagenicity studies of this compound.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the In Vitro Chromosome Aberration Assay.

Caption: Workflow for the In Vivo Mouse Micronucleus Assay.

Conclusion

The comprehensive genotoxicity assessment of this compound reveals no mutagenic activity in bacterial systems. While an in vitro clastogenic effect was observed in mammalian cells, this occurred at concentrations substantially higher than human therapeutic plasma levels of 1-3 µg/mL.[1] Furthermore, the lack of a genotoxic effect in the in vivo mouse micronucleus study at high doses suggests that this in vitro finding may not be indicative of a significant genotoxic risk in humans.[1] These findings, coupled with the absence of carcinogenicity in mouse or rat bioassays, support a favorable safety profile for this compound concerning its genotoxic potential.[1]

References

Methodological & Application

Pirmenol Hydrochloride: Application Notes and Protocols for In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pirmenol hydrochloride in in vitro electrophysiological studies. This document includes detailed protocols for assessing the effects of this compound on cardiac ion channels and action potentials, a summary of its quantitative effects, and diagrams illustrating its mechanism of action and experimental workflows.

This compound is a Class I antiarrhythmic agent, primarily exerting its effects by blocking sodium and potassium channels in cardiac myocytes.[1] Its electrophysiological profile suggests it has the potential to treat various cardiac arrhythmias.[2] Understanding its interaction with specific ion channels at the cellular level is crucial for elucidating its therapeutic and potential proarrhythmic effects.

Quantitative Data Summary

The following table summarizes the key quantitative effects of this compound hydrochloride on various electrophysiological parameters as reported in the literature.

| Parameter | Tissue/Cell Type | Species | Effect | Concentration/IC50 | Reference(s) |

| Ion Channels | |||||

| Transient Outward K+ Current (Ito) | Atrial Myocytes | Rabbit | Inhibition | IC50: ~18 µM | [3] |

| Acetylcholine-induced K+ Current | Atrial Myocytes | Guinea-Pig | Inhibition | IC50: ~1 µM | [3] |

| Adenosine-induced K+ Current | Atrial Myocytes | Guinea-Pig | Inhibition | IC50: ~8 µM | [3] |

| L-type Ca2+ Current (ICa,L) | Atrial Myocytes | Rabbit | ~20% decrease | 30 µM | [3] |

| Slow Inward Current (Isi) | Sinoatrial Node Cells | Rabbit | Decrease | >1 µM | [4] |

| Time-dependent K+ Outward Current (IK) | Sinoatrial Node Cells | Rabbit | Decrease | >1 µM | [4] |

| Delayed Rectifying K+ Current (Ix) | Purkinje Fibers | Rabbit | Depression | KD: 1 µmol/l | [1] |

| Action Potential Parameters | |||||

| Action Potential Duration (APD) | Atrial Myocytes | Rabbit | Prolongation | 2-30 µM | [3] |

| APD at 90% Repolarization (APD90) | Atrial Muscle & Purkinje Fibers | Rabbit | Prolongation | ≥ 1 µM | [2] |

| Maximum Upstroke Velocity (Vmax) | Atrial Muscle & Purkinje Fibers | Rabbit | Depression | ≥ 1 µM | [2] |

| Vmax | Ventricular Myocardium | Guinea-Pig | Dose-dependent decrease | 10-30 µM | [5] |

| APD | Ventricular Myocardium | Guinea-Pig | Prolongation at low conc., shortening at high conc. | 3-10 µM (prolongation), >0.1 mM (shortening) | [5] |

| Action Potential Amplitude | Purkinje Fibers | Canine | Decrease | ≥ 1 X 10-5 M | [6] |

| Other Electrophysiological Parameters | |||||

| Sinus Node Automaticity | Sinus Node | Rabbit | Suppression | ≥ 5 µM | [2] |

| Heart Rate | Sinoatrial Node Cells | Rabbit | Decrease | 1 µM | [4] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiac Myocytes

This protocol describes the methodology for recording ionic currents and action potentials from single cardiac myocytes to assess the effects of this compound hydrochloride.

a. Cell Isolation:

-

Isolate single ventricular or atrial myocytes from rabbit or guinea pig hearts using established enzymatic digestion protocols.

-

Briefly, this involves cannulating the aorta, retrogradely perfusing the heart with a calcium-free buffer, followed by enzymatic digestion (e.g., with collagenase and protease).

-

Gently triturate the digested ventricular or atrial tissue to release single myocytes.

-

Store the isolated cells in a high-potassium storage solution at 4°C until use.

b. Solutions:

-

External (Bath) Solution (Tyrode's Solution):

-

NaCl: 135 mM

-

KCl: 5.4 mM

-

CaCl2: 1.8 mM

-

MgCl2: 1.0 mM

-

HEPES: 10 mM

-

Glucose: 10 mM

-

pH adjusted to 7.4 with NaOH.

-

-

Internal (Pipette) Solution for K+ Currents:

-

KCl: 140 mM

-

MgCl2: 1.0 mM

-

EGTA: 10 mM

-

HEPES: 5 mM

-

ATP-Mg: 5 mM

-

pH adjusted to 7.2 with KOH.

-

-

Internal (Pipette) Solution for Na+ and Ca2+ Currents:

-

CsCl: 120 mM

-

TEA-Cl: 20 mM

-

EGTA: 10 mM

-

HEPES: 10 mM

-

ATP-Mg: 5 mM

-

pH adjusted to 7.2 with CsOH.

-

-

This compound Hydrochloride Stock Solution:

-

Prepare a 10 mM stock solution of this compound hydrochloride in deionized water or an appropriate solvent.

-

Further dilute to the desired final concentrations in the external solution on the day of the experiment.

-

c. Recording Procedure:

-

Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a selected myocyte with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before recording.

-

For Voltage-Clamp Recordings:

-

Hold the cell at a holding potential of -80 mV.

-

Apply appropriate voltage protocols to elicit the specific ionic currents of interest (e.g., a depolarizing step to +50 mV to activate Ito).

-

-

For Current-Clamp Recordings:

-

Switch to current-clamp mode and elicit action potentials by injecting a brief suprathreshold current pulse.

-

-

Record baseline currents or action potentials.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound hydrochloride.

-

Record the effects of the compound after a steady-state effect is reached (typically 3-5 minutes).

-

Perform a washout by perfusing with the drug-free external solution to check for reversibility.

d. Data Analysis:

-

Analyze the recorded currents and action potentials using appropriate software (e.g., pCLAMP, PatchMaster).

-

Measure parameters such as peak current amplitude, current decay kinetics, action potential duration at 50% and 90% repolarization (APD50 and APD90), and maximum upstroke velocity (Vmax).

-

Construct concentration-response curves to determine the IC50 of this compound on specific currents.

Microelectrode Recordings in Isolated Cardiac Tissues

This protocol is suitable for studying the effects of this compound on the collective electrical activity of multicellular preparations like Purkinje fibers or papillary muscles.

a. Tissue Preparation:

-

Dissect cardiac Purkinje fibers or papillary muscles from canine, rabbit, or guinea pig hearts.

-

Mount the tissue in a temperature-controlled organ bath continuously superfused with oxygenated Tyrode's solution.

-

Allow the preparation to equilibrate for at least 60 minutes.

b. Recording Procedure:

-

Impale a cell within the tissue preparation with a sharp glass microelectrode filled with 3 M KCl.

-

Record transmembrane action potentials using a high-input impedance amplifier.

-

Pace the tissue at a constant cycle length (e.g., 1 Hz) using an external stimulator.

-

Record baseline action potentials.

-

Introduce this compound hydrochloride into the superfusate at the desired concentrations.

-

Record the steady-state effects of the drug.

-

Perform a washout to observe the reversibility of the effects.

c. Data Analysis:

-

Measure action potential parameters including resting membrane potential, action potential amplitude, Vmax, and APD at various levels of repolarization.

-

Evaluate changes in these parameters as a function of this compound concentration.

Visualizations

Caption: Experimental workflow for in vitro electrophysiological assessment of this compound.

Caption: Mechanism of action of this compound hydrochloride on cardiac ion channels.

References

- 1. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on action potentials and membrane currents in single atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use-dependent effects of this compound on Vmax and conduction in guinea-pig ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound HCl on electrophysiologic properties of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Pirmenol in Isolated Rabbit Heart Preparations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pirmenol in isolated rabbit heart preparations, a valuable ex vivo model for studying cardiac electrophysiology and pharmacology. The following sections detail the electrophysiological effects of this compound, protocols for its application in Langendorff-perfused rabbit hearts, and its mechanism of action.

Electrophysiological Effects of this compound on Isolated Rabbit Heart Tissues

This compound, a Class I antiarrhythmic agent, exhibits significant electrophysiological effects on various tissues of the isolated rabbit heart. Its primary actions include the blockade of sodium and potassium channels, leading to modifications in action potential characteristics.

Summary of Quantitative Data

The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in different cardiac tissues of the rabbit heart.

Table 1: Effects of this compound on Sinoatrial (SA) Node Spontaneous Activity

| This compound Concentration (µM) | Effect on Heart Rate | Effect on Rate of Diastolic Depolarization | Effect on Action Potential Duration at Half-Amplitude | Effect on Maximum Rate of Rise (Vmax) | Effect on Action Potential Amplitude |

| 1 | Decreased[1] | Decreased[1] | Increased[1] | No significant change[1] | No significant change[1] |

| >10 | Further Decrease[1] | Further Decrease[1] | Further Increase[1] | Significantly Decreased[1] | Significantly Decreased[1] |

| 5 and higher | Suppressed sinus node automaticity[2] | Depressed slow diastolic depolarization[2] | - | - | - |

Table 2: Effects of this compound on Atrial and Ventricular Muscle Action Potentials

| This compound Concentration (µM) | Effect on Maximum Upstroke Velocity (Vmax) | Effect on Action Potential Duration at 90% Repolarization (APD90) | Effect on Resting Membrane Potential |

| 1 and higher | Depressed[2] | Prolonged[2] | No effect[2] |

| 5 | Depressed early part of the plateau and lengthened final repolarization in ventricular myocytes[2] | Lengthened[2] | No effect[2] |

Table 3: Effects of this compound on Purkinje Fiber Action Potentials

| This compound Concentration (µM) | Effect on Maximum Upstroke Velocity (Vmax) | Effect on Action Potential Duration (APD) | Effect on Resting Membrane Potential |

| 0.5 - 5 | - | Marked prolongation[3] | - |

| 1 and higher | Depressed[2] | Prolonged at 90% repolarization[2] | No effect[2] |

| ≥10 | Depressed in a use-dependent manner[3] | Diminished[3] | - |

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Rabbit Heart Preparation

This protocol describes the isolation and perfusion of a rabbit heart using the Langendorff apparatus, a foundational technique for studying the effects of pharmacological agents like this compound on the whole heart.

Materials:

-

Male New Zealand White rabbits (2-3 kg)

-

Heparin solution (1000 IU/mL)

-

Pentobarbital sodium solution (50 mg/mL)

-

Ice-cold Tyrode's solution (see composition below)

-

Langendorff apparatus

-

Peristaltic pump

-

Temperature-controlled water bath

-

Dissection tools

-

Surgical thread

-

Cannula

Tyrode's Solution Composition (in mM):

-

NaCl: 137

-

KCl: 2.7

-

CaCl2: 1.8

-

MgCl2: 1.0

-

NaHCO3: 12.0

-

NaH2PO4: 0.4

-

Glucose: 5.5

-

The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 and warmed to 37°C.

Procedure:

-

Animal Preparation: Anesthetize the rabbit with an intravenous injection of pentobarbital sodium. Administer heparin to prevent blood clotting.

-

Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold Tyrode's solution to arrest metabolism.

-

Cannulation: Identify the aorta and carefully insert a cannula. Secure the cannula in place with a surgical thread.

-

Langendorff Perfusion: Mount the cannulated heart on the Langendorff apparatus. Initiate retrograde perfusion through the aorta with warm, oxygenated Tyrode's solution at a constant flow rate or pressure. The perfusion pressure should be sufficient to close the aortic valve and force the perfusate into the coronary arteries.

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it should resume a regular beat.

Protocol 2: Electrophysiological Recording of this compound's Effects

This protocol outlines the procedure for recording action potentials from various cardiac tissues of the Langendorff-perfused rabbit heart and assessing the effects of this compound.

Materials:

-

Langendorff-perfused rabbit heart (from Protocol 1)

-

This compound hydrochloride stock solution

-

Microelectrode puller

-

Glass microelectrodes (filled with 3 M KCl)

-

Micro-manipulators

-

Amplifier and data acquisition system

-

Stimulator

Procedure:

-

Preparation of this compound Solutions: Prepare a series of this compound solutions of known concentrations by diluting the stock solution with Tyrode's solution.

-

Baseline Recording: Position the microelectrode on the surface of the desired cardiac tissue (e.g., atrium, ventricle, or expose Purkinje fibers) using a micro-manipulator. Impale a cell to record baseline action potentials. For non-pacemaker tissues, electrical stimulation may be required to elicit action potentials.

-

Application of this compound: Switch the perfusion solution to one containing the lowest concentration of this compound. Allow the preparation to equilibrate for 15-20 minutes.

-

Data Recording: Record the action potentials at steady-state.

-

Dose-Response: Repeat steps 3 and 4 with increasing concentrations of this compound to establish a dose-response relationship.

-

Washout: After the highest concentration, perfuse the heart with drug-free Tyrode's solution to observe the reversibility of the effects.

-

Data Analysis: Analyze the recorded action potentials for various parameters, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (e.g., APD50, APD90).

Visualizations

Experimental Workflow

Caption: Experimental workflow for studying this compound in an isolated rabbit heart.

Proposed Signaling Pathway of this compound

Caption: Signaling pathway of this compound's action on cardiac myocytes.

References

- 1. Effects of this compound hydrochloride on the spontaneous action potentials and membrane current systems of rabbit sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiologic and antiarrhythmic actions of this compound on rabbit and guinea pig cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pirmenol Hydrochloride Solution in Research

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation and use of pirmenol hydrochloride solutions in a research setting. The information is intended to guide researchers in accurately preparing solutions for various experimental applications, ensuring reproducibility and reliability of results.

Introduction to this compound Hydrochloride

This compound hydrochloride is a Class Ia antiarrhythmic agent.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptor-operated K+ current (IK.ACh), with an IC50 of 0.1 μM.[3][4] This activity makes it a valuable tool for cardiovascular research, particularly in studies related to atrial fibrillation and other arrhythmias.[3][4] this compound has also been shown to block other channels, including voltage-gated calcium channels and potassium channels.[5] It has been demonstrated to be effective against arrhythmias in conscious dogs with coronary artery ligation.[3]

Physicochemical and Solubility Data

Proper handling and storage of this compound hydrochloride are crucial for maintaining its stability and activity.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₁ClN₂O | [4] |

| Molecular Weight | 374.95 g/mol | [4][6] |

| Appearance | White to very dark grey powder | [2] |

| Storage (Solid) | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[6] | [6] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen).[3][4] | [3][4] |

Solubility Data:

| Solvent | Solubility | Notes | Source |

| Water | 100 mg/mL (266.70 mM) | Requires sonication to dissolve. | [4] |

| DMSO | 66.67 mg/mL (177.81 mM) | Requires sonication to dissolve. | [4] |

| Ethanol | ~10 mg/mL | - | |

| Dimethylformamide (DMF) | ~2 mg/mL | - | |

| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | First dissolve in ethanol, then dilute with aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. |

Quantitative Data for Experimental Design

The following tables summarize key quantitative data for this compound hydrochloride from various studies, which can be used to guide experimental design.

In Vitro Efficacy:

| Parameter | Value | Cell Type/Model | Source |

| IC₅₀ (IK.ACh inhibition) | 0.1 μM | Guinea pig atrial cells | [3][4] |

| Effective Concentration | 1 μM | Prolongs action potential duration at 90% repolarization in atrial muscles and Purkinje fibers. | [3] |

| Effective Concentration | 5 μM | Depresses the early part of the plateau and lengthens the final repolarization of action potentials in ventricular myocytes. | [3] |

In Vivo Data & Toxicity:

| Parameter | Value | Species | Route of Administration | Source |

| Effective Dose | 2.5 and 5 mg/kg | Dogs | Oral (p.o.) | [3] |

| LD₅₀ | 359.9 mg/kg | Rats | Oral (p.o.) | [3] |

| LD₅₀ | 23.6 mg/kg | Rats | Intravenous (i.v.) | [3] |

| LD₅₀ | 215.5 mg/kg | Mice | Oral (p.o.) | [3] |

| LD₅₀ | 20.8 mg/kg | Mice | Intravenous (i.v.) | [3] |

Experimental Protocols

4.1. Preparation of Stock Solutions

4.1.1. High Concentration Stock in DMSO (for in vitro use)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers.

Materials:

-

This compound hydrochloride powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired concentration (e.g., 66.67 mg/mL).

-

Vortex the solution thoroughly.

-

If precipitation occurs, use sonication to aid dissolution.[3]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months under nitrogen.[3][4]

4.2. Preparation of Working Solutions for In Vitro Assays

4.2.1. Dilution in Aqueous Buffer (e.g., PBS)

This protocol is for preparing working solutions for cell-based assays.

Materials:

-

This compound hydrochloride stock solution in DMSO

-

Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

-

Sterile dilution tubes

Procedure:

-

Thaw a frozen aliquot of the this compound hydrochloride DMSO stock solution.

-

Perform serial dilutions of the stock solution with the aqueous buffer to achieve the final desired working concentration.

-

Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

-

Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.

4.3. Preparation of Formulations for In Vivo Studies

The following are established protocols for preparing this compound hydrochloride for oral (p.o.) or intravenous (i.v.) administration in animal models.

4.3.1. Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a clear solution for administration.

Materials:

-

This compound hydrochloride

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure (for a 1 mL working solution):

-

Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

-

In a sterile tube, add 100 μL of the DMSO stock solution.

-

Add 400 μL of PEG300 and mix thoroughly.

-

Add 50 μL of Tween-80 and mix until the solution is clear.

-

Add 450 μL of saline to bring the final volume to 1 mL.

-

The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]

4.3.2. Formulation 2: DMSO/SBE-β-CD in Saline

This formulation utilizes a cyclodextrin to enhance solubility.

Materials:

-

This compound hydrochloride

-

DMSO

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

-

Saline (0.9% NaCl)

Procedure (for a 1 mL working solution):

-

Prepare a 20% SBE-β-CD solution in saline.

-

Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

-

In a sterile tube, add 100 μL of the DMSO stock solution.

-

Add 900 μL of the 20% SBE-β-CD in saline and mix thoroughly.

-

The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]

4.3.3. Formulation 3: DMSO/Corn Oil

This formulation is suitable for oral administration.

Materials:

-

This compound hydrochloride

-

DMSO

-

Corn Oil

Procedure (for a 1 mL working solution):

-

Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

-

In a sterile tube, add 100 μL of the DMSO stock solution.

-

Add 900 μL of corn oil and mix thoroughly.

-

The final concentration will be ≥ 2.08 mg/mL (5.55 mM).[3]

Visualizations

Signaling Pathway of this compound Hydrochloride

Caption: this compound hydrochloride's primary mechanism of action.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for in vitro electrophysiological studies.

Logical Flow for In Vivo Study Preparation

Caption: Logical steps for preparing for an in vivo study.

References

- 1. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ≥98% (HPLC) | 68252-19-7 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immunomart.org [immunomart.org]

- 5. This compound Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medkoo.com [medkoo.com]

Application Notes and Protocols for Intravenous vs. Oral Pirmenol Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the comparative pharmacology and methodology for intravenous (IV) and oral administration of Pirmenol in animal models, primarily focusing on canine studies. The protocols outlined below are intended to serve as a guide for preclinical research into the antiarrhythmic properties of this compound.

Introduction to this compound

This compound is a pyridinemethanol derivative classified as a Class I antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of fast sodium channels, and it also exhibits potassium channel blocking activity.[2][3] These actions lead to a depression of the fast and slow response automaticity in cardiac tissues.[1] Preclinical studies have demonstrated its high efficacy in treating both atrial and ventricular arrhythmias of various origins when administered via both intravenous and oral routes.[1]

Comparative Pharmacokinetics and Efficacy

Table 1: Pharmacokinetic and Efficacy Parameters of this compound in Animal Models

| Parameter | Intravenous Administration | Oral Administration | Animal Model |

| Efficacy | Highly effective in suppressing, preventing, or terminating cardiac arrhythmias.[1][2] | Highly effective in suppressing, preventing, or terminating cardiac arrhythmias.[1][2] | Dog |

| Effective Dose | 2.5 - 5 mg/kg for arrhythmia conversion.[4] | 5 mg/kg effective against arrhythmias.[4] | Conscious Coronary Artery-Ligated Dog |

| Elimination Half-life (t½) | 3 - 4 hours.[5] | Data not available from a single comparative study. | Dog, Monkey |

| Effective Plasma Concentration | 0.8 ± 0.1 µg/mL for 80% conversion to normal rhythm (at 2.5 mg/kg dose).[4] | Data not available from a single comparative study. | Conscious Coronary Artery-Ligated Dog |

| Toxic Plasma Concentration | First signs of gross toxicity at 6.2 ± 0.4 µg/mL (at 21.7 ± 2.4 mg/kg dose).[4] | Data not available from a single comparative study. | Conscious Coronary Artery-Ligated Dog |

| Bioavailability | 100% (by definition) | Complete absorption without significant first-pass metabolism reported in animals.[5] | Animal (species not specified) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating this compound in a canine model of arrhythmia.

Protocol 1: Induction of Ventricular Arrhythmias via Coronary Artery Ligation in Dogs

This protocol describes a common method to induce a myocardial infarction and subsequent ventricular arrhythmias, creating a reliable model for testing antiarrhythmic agents.

Materials:

-

Beagle dogs (male or female, healthy)

-

Anesthesia (e.g., sodium pentobarbital)

-

Surgical instruments for thoracotomy

-

Suture material

-

Ventilator

-

ECG monitoring equipment

-

Lidocaine (for prevention of ventricular fibrillation during surgery)[6]

Procedure:

-

Anesthetize the dog and initiate positive pressure ventilation.

-

Perform a left thoracotomy at the fifth intercostal space to expose the heart.

-

Open the pericardium to visualize the left anterior descending (LAD) coronary artery.

-

Pass a suture around the LAD artery, approximately one-third of the distance from its origin to the apex.

-

To create a two-stage ligation, first partially occlude the artery for a set period (e.g., 30 minutes), followed by complete ligation. This method helps to reduce acute mortality.

-

Administer a bolus of lidocaine (e.g., 2 mg/kg IV) followed by a constant rate infusion (e.g., 0.05 mg/kg/min) to prevent fatal ventricular fibrillation during the acute phase of ligation.[6]

-

Confirm myocardial infarction by observing ST-segment elevation on the ECG and color change of the myocardium.[6]

-

Close the pericardium and the thoracic wall in layers.

-

Allow the animal to recover from anesthesia. Post-operative analgesia should be provided.

-

Ventricular arrhythmias typically develop within 24-48 hours post-ligation and can be monitored using continuous ECG.

Protocol 2: Intravenous Administration of this compound

Materials:

-

This compound hydrochloride solution for injection

-

Sterile saline for dilution

-

Infusion pump

-

Catheter (for placement in a peripheral vein, e.g., cephalic or saphenous)

-

Syringes and needles

Procedure:

-

Restrain the conscious dog.

-

Aseptically place an intravenous catheter into a suitable peripheral vein.

-

Prepare the this compound infusion by diluting the required dose in sterile saline.

-

For a bolus injection, administer the calculated dose (e.g., 2.5 mg/kg) over a short period (e.g., 5 minutes).[7]

-

For continuous infusion, use an infusion pump to deliver the drug at a constant rate (e.g., 1-2 mg/kg/hr).[4]

-

Monitor the dog's ECG continuously to assess the antiarrhythmic effect.

-

Collect blood samples at predetermined time points to determine plasma concentrations of this compound.

Protocol 3: Oral Administration of this compound

Materials:

-

This compound in capsule or tablet form, or a solution for oral gavage

-

Oral gavage tube (if applicable)

-

Syringe (if applicable)

Procedure:

-

For administration in capsule or tablet form, place the dose at the back of the dog's mouth and gently hold the muzzle closed, stroking the throat to encourage swallowing.

-

For oral gavage, measure the precise dose of this compound solution.

-

Gently restrain the dog.

-

Carefully insert the gavage tube into the esophagus to the level of the stomach. Ensure the tube has not entered the trachea.

-

Administer the this compound solution through the tube.

-

Remove the gavage tube.

-

Monitor the dog's ECG and collect blood samples as described for the intravenous protocol.

Mechanism of Action and Experimental Workflow

This compound's antiarrhythmic effect is primarily due to its ability to block voltage-gated sodium channels in cardiomyocytes. This action reduces the rate of depolarization of the cardiac action potential. It also blocks potassium channels, which contributes to its Class Ia antiarrhythmic properties.

Caption: Mechanism of action of this compound on cardiomyocyte ion channels.

The following diagram illustrates the general workflow for a comparative study of intravenous and oral this compound administration in the canine arrhythmia model.

Caption: Experimental workflow for comparing IV and oral this compound.

References

- 1. This compound: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antiarrhythmic drug with potassium- and sodium-channel blocking activity; a voltage-clamp study in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride (CI-845): antiarrhythmic profile in coronary artery ligated conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Echocardiographic assessment of coronary artery flow in normal canines and model dogs with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of this compound enantiomers in coronary artery ligated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirmenol's Application in Preclinical Ventricular Tachycardia Models: Application Notes and Protocols

Introduction

Pirmenol is a Class Ia antiarrhythmic agent with a significant role in the study of ventricular tachycardia (VT). Its primary mechanism of action involves the blockade of fast sodium channels and potassium channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in myocardial tissue. These electrophysiological alterations contribute to its antiarrhythmic effects by suppressing the re-entrant circuits that often underlie ventricular tachyarrhythmias. This document provides detailed application notes and protocols for utilizing this compound in preclinical models of ventricular tachycardia, aimed at researchers, scientists, and drug development professionals.

Electrophysiological Effects of this compound

This compound's primary electrophysiological effects are a result of its "use-dependent" blockade of sodium channels and its blockade of one or more potassium currents. This dual action leads to a concentration-dependent decrease in the maximum upstroke velocity of the action potential (Vmax) and a prolongation of the APD and ERP. The prolongation of the ERP is a key factor in its antiarrhythmic efficacy, as it reduces the likelihood of premature stimuli initiating re-entrant arrhythmias.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in preclinical models of ventricular tachycardia.

Table 1: Electrophysiological Effects of this compound in Canine Models

| Parameter | Model | This compound Dose/Concentration | Change from Baseline | Reference |

| Effective Refractory Period (ERP) | Ischemia-induced VT | 0.5 - 1.0 mg/kg IV | Increased | |

| Action Potential Duration (APD) | Normal Ventricular Myocytes | 1-10 µM | Increased | |

| Conduction Time | Infarcted Myocardium | 0.5 mg/kg IV | Increased | |

| Ventricular Fibrillation Threshold (VFT) | Normal Canine Ventricle | 0.5 - 1.0 mg/kg IV | Increased | |

| Heart Rate | Conscious Dogs | 2.5 mg/kg IV | Decreased | |

| Arterial Pressure | Conscious Dogs | 2.5 mg/kg IV | Decreased |

Signaling Pathway and Mechanism of Action

The antiarrhythmic action of this compound is primarily mediated by its direct interaction with ion channels in the cardiac myocyte cell membrane. The following diagram illustrates the simplified signaling pathway of this compound's action.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pirmenol in Action Potential Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pirmenol concentration in action potential studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in in vitro cardiac action potential studies?

A1: The effective concentration of this compound can vary depending on the specific cardiac preparation and the intended effect. However, most studies utilize a concentration range of 1 to 100 µM. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

Q2: What is the primary mechanism of action of this compound on the cardiac action potential?